L-Cysteine-15N,d3
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Overview
Description
L-Cysteine-15N,d3 is a stable isotope-labeled compound of L-Cysteine, an amino acid that plays a crucial role in various biological processes. The compound is labeled with nitrogen-15 and deuterium, making it useful for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine-15N,d3 involves the incorporation of nitrogen-15 and deuterium into the L-Cysteine molecule. This can be achieved through various synthetic routes, including the use of isotopically labeled precursors. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes without compromising the integrity of the L-Cysteine molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotopically labeled starting materials. The process is optimized to achieve high yields and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
L-Cysteine-15N,d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-Cystine-15N,d3, a dimeric form of the amino acid.
Reduction: The compound can be reduced back to its original form from its oxidized state.
Substitution: this compound can participate in substitution reactions where its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include L-Cystine-15N,d3 from oxidation and the original this compound from reduction. Substitution reactions can yield various derivatives depending on the substituents used .
Scientific Research Applications
L-Cysteine-15N,d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of L-Cysteine and its derivatives.
Biology: Helps in studying metabolic pathways involving L-Cysteine, particularly in the synthesis of glutathione, a crucial antioxidant.
Medicine: Used in research related to oxidative stress, inflammation, and neurotoxicity. It helps in understanding the role of L-Cysteine in various disease models.
Industry: Employed in the production of labeled compounds for research and development purposes.
Mechanism of Action
L-Cysteine-15N,d3 exerts its effects through its role as a precursor in the synthesis of biologically active molecules. It is involved in the transsulfuration pathway, where it is converted from L-Methionine. The compound also plays a role in the synthesis of glutathione, which helps in reducing oxidative stress and inflammation. Additionally, this compound can act as an excitotoxin, inducing neuronal damage through the overactivation of NMDA receptors .
Comparison with Similar Compounds
Similar Compounds
L-Cysteine-13C3,15N,2,3,3-d3: Another isotope-labeled form of L-Cysteine with carbon-13 and deuterium labeling.
N-Acetyl-DL-cysteine-2,3-13C2,15N: A labeled derivative of N-Acetyl-DL-cysteine.
L-Aspartic acid-15N,2,3,3-d3: An isotope-labeled form of L-Aspartic acid.
Uniqueness
L-Cysteine-15N,d3 is unique due to its specific labeling with nitrogen-15 and deuterium, which makes it particularly useful for studies involving nitrogen and hydrogen metabolism. Its stable isotope labeling provides high precision in quantitative analyses, making it a valuable tool in various research fields .
Properties
CAS No. |
1795787-05-1 |
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Molecular Formula |
C₃H₄D₃¹⁵NO₂S |
Molecular Weight |
125.17 |
Synonyms |
(R)-2-Amino-3-mercaptopropanoic Acid-15N,d3; (R)-Cysteine-15N,d3; 2-Amino-3-mercaptopropionic Acid-15N,d3; Cystein-15N,d3; Cysteine-15N,d3; E 920-15N,d3; Half-cystine-15N,d3; L-(+)-Cysteine-15N,d3; 3-Mercapto-L-alanine-15N,d3; L-Cys-15N,d3; NSC 8746- |
Origin of Product |
United States |
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